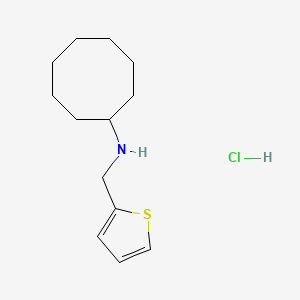
N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride
概要
説明
N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride is a chemical compound with the molecular formula C13H21NS·HCl It is a derivative of cyclooctanamine, where the amine group is substituted with a thiophen-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential ligand for studying receptor interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(thiophen-2-ylmethyl)cyclohexanamine
- N-(thiophen-2-ylmethyl)cyclopentanamine
- N-(thiophen-2-ylmethyl)cyclododecanamine
Uniqueness
N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride is unique due to its eight-membered cyclooctane ring, which imparts distinct steric and electronic properties compared to its smaller or larger ring analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclooctanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS.ClH/c1-2-4-7-12(8-5-3-1)14-11-13-9-6-10-15-13;/h6,9-10,12,14H,1-5,7-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMAEEUDYWNUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NCC2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


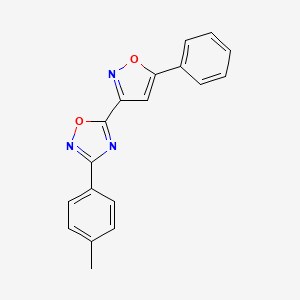
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)propanamide](/img/structure/B4613303.png)
![N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B4613306.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4613307.png)
![1-(3-Methoxypropyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4613323.png)
![2-[({3-[(cyclopentylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4613329.png)
![(2E)-3-(4-chlorophenyl)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B4613333.png)
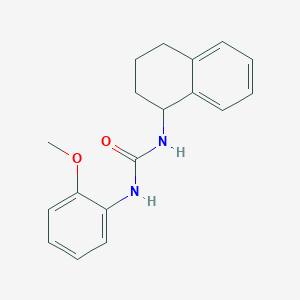
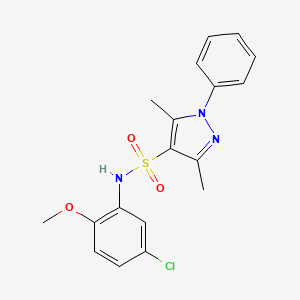
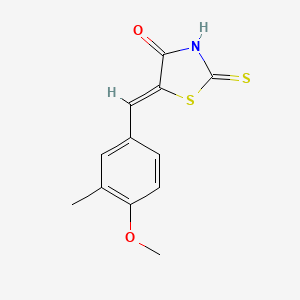
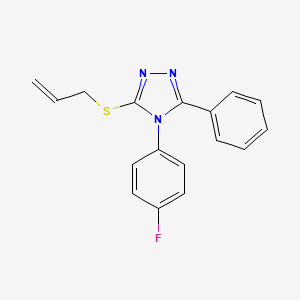
![N-(3,5-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4613372.png)
![4-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4613374.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4613380.png)
